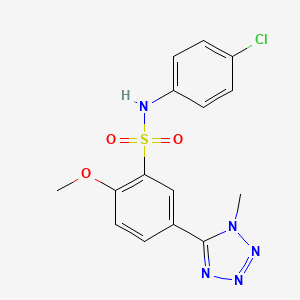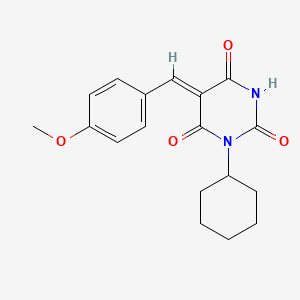
N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide is commonly known as TAK-242. It is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling, which is involved in the immune response to bacterial infections and sterile inflammation. TAK-242 has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
TAK-242 works by inhibiting N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide signaling, which is involved in the immune response to bacterial infections and sterile inflammation. This compound recognizes and responds to bacterial lipopolysaccharides (LPS), which can lead to the production of pro-inflammatory cytokines. TAK-242 binds to an intracellular domain of this compound, preventing the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-242 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to LPS stimulation. In vivo studies have shown that TAK-242 reduces inflammation and improves survival in animal models of sepsis. TAK-242 has also been shown to reduce inflammation and improve disease symptoms in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-242 in lab experiments is its specificity for N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide signaling, which allows for the selective inhibition of pro-inflammatory cytokine production. However, one limitation of using TAK-242 is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.
Future Directions
There are several future directions for research on TAK-242. One direction is to further investigate its therapeutic potential in various diseases, including sepsis, inflammatory bowel disease, and cancer. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its potential off-target effects.
Synthesis Methods
The synthesis of TAK-242 involves several steps, including the reaction of 4-chloroaniline with 2-methoxy-5-nitrobenzenesulfonic acid to form 4-chloro-2-methoxy-5-nitrobenzenesulfonic acid. The nitro group is then reduced to an amine, which is reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with 4-chloro-2-methoxybenzenesulfonyl chloride to form TAK-242.
Scientific Research Applications
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammatory bowel disease, and cancer. In sepsis, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to organ failure and death. In inflammatory bowel disease, TAK-242 has been shown to reduce inflammation and improve disease symptoms. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-21-15(17-19-20-21)10-3-8-13(24-2)14(9-10)25(22,23)18-12-6-4-11(16)5-7-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGMVXYXBZZAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyrylcyclohex-2-en-1-one](/img/structure/B6101275.png)

![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B6101306.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6101307.png)
![N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
![7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101320.png)
![(4-chlorophenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6101323.png)
![2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6101326.png)

![4-[2-(allyloxy)phenyl]-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101331.png)
